3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione
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Overview
Description
3-[(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione typically involves the reaction of a bicyclic terpene with a suitable reagent under controlled conditions. One method involves the use of lauric and myristic acids, which are reacted with the bicyclic terpene to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including allylic chlorination of terpenic olefins.
Biology: Exhibits bactericidal activity against Staphylococcus aureus and other bacteria.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its bactericidal activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
- Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate
- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamide
Uniqueness
3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione stands out due to its specific bicyclic structure and the presence of the dihydrofuran-2,5-dione moiety. This unique combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53414-10-1 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H18O3/c1-14(2)10-4-3-8(11(14)7-10)5-9-6-12(15)17-13(9)16/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
YARPWBYZMQQPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC3CC(=O)OC3=O)C |
Origin of Product |
United States |
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